molecular formula C19H18N2O5 B338028 3-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid

3-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid

Cat. No.: B338028
M. Wt: 354.4 g/mol
InChI Key: OBSYRFIMINGDML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring through a cyclization reaction, followed by the introduction of the methoxyphenyl group via electrophilic aromatic substitution. The final step involves the coupling of the pyrrolidine derivative with benzoic acid under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-({[1-(3-Hydroxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoic acid.

    Reduction: Formation of 3-({[1-(3-Methoxyphenyl)-5-hydroxy-3-pyrrolidinyl]carbonyl}amino)benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-({[1-(2-Methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoic acid
  • 3-({[1-(4-Methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoic acid

Uniqueness

3-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

3-[[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoic acid

InChI

InChI=1S/C19H18N2O5/c1-26-16-7-3-6-15(10-16)21-11-13(9-17(21)22)18(23)20-14-5-2-4-12(8-14)19(24)25/h2-8,10,13H,9,11H2,1H3,(H,20,23)(H,24,25)

InChI Key

OBSYRFIMINGDML-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C(=O)O

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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